3-hydrazinyl-N,N-dimethylaniline
CAS No.: 940924-81-2
Cat. No.: VC8186450
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940924-81-2 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 3-hydrazinyl-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-8)10-9/h3-6,10H,9H2,1-2H3 |
| Standard InChI Key | JGYOZBKBTNWBSR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)NN |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-hydrazinyl-N,N-dimethylaniline, reflects its substitution pattern: a benzene ring with a dimethylamino group (-N(CH)) at position 1 and a hydrazinyl group (-NHNH) at position 3 . The SMILES notation succinctly encodes this structure. The hydrazinyl group introduces a reactive site for condensation and oxidation reactions, while the dimethylamino group enhances solubility in polar solvents and influences electronic effects on the aromatic ring .
Physicochemical Data
Key properties include:
The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating its use in both aqueous and organic reaction media. Its PSA, influenced by the hydrazinyl and dimethylamino groups, correlates with potential hydrogen-bonding interactions in biological systems .
Synthesis and Manufacturing
Nitrosation-Reduction Pathway
A patented method (CN102249933A) outlines a three-step synthesis :
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Nitrosation: N,N-Dimethylaniline is treated with concentrated hydrochloric acid and sodium nitrite at 0–5°C to form the nitroso intermediate.
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Reduction: Zinc powder reduces the nitroso group to a hydrazinyl moiety under acidic conditions (20–30°C).
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Purification: The crude product is basified with sodium hydroxide, extracted, and distilled under reduced pressure to yield 3-hydrazinyl-N,N-dimethylaniline .
This route emphasizes cost-effectiveness and scalability, with a reported yield of ~70% after purification. Critical parameters include strict temperature control during nitrosation to prevent diazonium salt decomposition and gradual zinc addition to mitigate exothermic side reactions .
Chemical Reactivity and Functional Transformations
Condensation Reactions
The hydrazinyl group participates in condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. These derivatives are pivotal in:
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Pharmaceutical synthesis: As precursors to heterocyclic drugs.
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Analytical chemistry: For spectrophotometric detection of carbonyl-containing analytes .
For example, reaction with vanillin yields a hydrazone with potential antioxidant properties, though biological data remain unexplored .
Industrial and Research Applications
Dye and Pigment Manufacturing
3-Hydrazinyl-N,N-dimethylaniline serves as a key intermediate in synthesizing triarylmethane dyes (e.g., methyl violet) and azo pigments. Its dimethylamino group enhances electron density, improving dye chromophore intensity, while the hydrazinyl group enables coupling reactions to extend conjugation .
Pharmaceutical Intermediates
The compound’s structure aligns with bioactive motifs in antimicrobial and antiviral agents. For instance, hydrazine derivatives are investigated as:
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MAO inhibitors: For neurological disorders.
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Antitubercular agents: Via inhibition of mycolic acid synthesis .
Despite these potentials, in vivo efficacy and toxicity profiles require further validation.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR signals for the dimethylamino group appear as a singlet (~2.8 ppm), while hydrazinyl protons resonate as broad singlets (~3.5–4.5 ppm) .
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IR: Stretching vibrations at 3300 cm (N-H), 1600 cm (C=C aromatic), and 1250 cm (C-N) .
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Mass spectrometry: Molecular ion peak at m/z 151.1 with fragmentation patterns reflecting loss of NHNH and CH groups .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates 3-hydrazinyl-N,N-dimethylaniline from byproducts, with retention times varying by method .
Comparative Analysis with Isomeric Derivatives
The 4-hydrazinyl-N,N-dimethylaniline isomer (CAS 41002-34-0) shares similar physicochemical properties but exhibits distinct reactivity due to altered substituent positioning . For example:
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Electronic effects: The para-hydrazinyl group may enhance resonance stabilization, altering redox potentials.
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Synthetic utility: 4-isomers are preferred in certain azo dye syntheses due to superior chromophore alignment .
Future Research Directions
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Toxicological profiling: Acute and chronic exposure studies in model organisms.
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Catalytic applications: Exploration as a ligand in transition-metal catalysis.
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Drug discovery: Structure-activity relationship (SAR) studies for antimicrobial and anticancer activity.
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